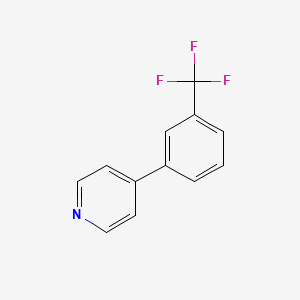

4-(3-(Trifluoromethyl)phenyl)pyridine

Übersicht

Beschreibung

4-(3-(Trifluoromethyl)phenyl)pyridine is an organic compound that features a pyridine ring substituted with a trifluoromethyl group at the para position of the phenyl ring. This compound is of significant interest due to the unique properties conferred by the trifluoromethyl group, which include increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(3-(Trifluoromethyl)phenyl)pyridine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 3-(trifluoromethyl)phenylboronic acid can be coupled with 4-bromopyridine under mild conditions to yield the desired product .

Another method involves the direct trifluoromethylation of 4-iodopyridine using a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of high-purity reagents and advanced catalytic systems .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-(Trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₂H₈F₃N

- Molecular Weight : 223.19 g/mol

- IUPAC Name : 4-[3-(trifluoromethyl)phenyl]pyridine

- CAS Number : 5957-98-2

The compound features a pyridine ring substituted with a trifluoromethyl group, which enhances its reactivity and biological activity. The presence of fluorine atoms significantly influences the compound's physicochemical properties, making it valuable in various applications.

Agrochemical Applications

The trifluoromethyl group is known to improve the efficacy of agrochemicals. 4-(3-(Trifluoromethyl)phenyl)pyridine and its derivatives are utilized in the development of crop protection products due to their enhanced biological activity against pests and diseases.

Key Agrochemical Products

- Fluazinam : A fungicide synthesized using 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) as a building block. It exhibits potent antifungal properties and is effective against a range of fungal pathogens .

- Insecticides and Herbicides : Several derivatives of trifluoromethylpyridine are under development for use as insecticides and herbicides, targeting specific pests while minimizing environmental impact .

Pharmaceutical Applications

This compound serves as a critical intermediate in pharmaceutical chemistry. Its derivatives have been investigated for their potential therapeutic effects.

Therapeutic Uses

- Antiviral Agents : Compounds containing the trifluoromethylpyridine structure are being explored for their antiviral properties. Approximately 20% of pharmaceutical compounds contain fluorine, with many undergoing clinical trials for antiviral applications .

- Antitumor Agents : Some derivatives are being developed as potential treatments for cancer, leveraging their unique structural characteristics to enhance efficacy against tumor cells .

Case Studies

- Fluazinam Development : Research has shown that fluazinam derived from trifluoromethylpyridine exhibits higher fungicidal activity compared to traditional chlorine-based fungicides. This has led to its widespread adoption in agricultural practices .

- Clinical Trials : Various compounds based on this compound are currently in clinical trials, aiming to address significant health issues such as viral infections and cancer .

Synthesis Techniques

The synthesis of this compound involves several methods, including:

- Metalation Reactions : Used to prepare (trifluoromethyl)pyridyllithiums, which serve as intermediates in further chemical reactions .

- Cyclo-condensation Reactions : These reactions allow for the formation of various derivatives by incorporating different functional groups into the pyridine structure .

Wirkmechanismus

The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets within proteins, leading to increased binding affinity and specificity . This interaction can modulate the activity of the target proteins, resulting in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Trifluoromethyl)pyridine: Similar in structure but lacks the phenyl ring, resulting in different chemical properties and applications.

3-(Trifluoromethyl)phenyl)pyridine: The trifluoromethyl group is positioned differently, leading to variations in reactivity and biological activity.

4-(4-(Trifluoromethyl)phenyl)pyridine: Another positional isomer with distinct properties and uses.

Uniqueness

4-(3-(Trifluoromethyl)phenyl)pyridine is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects enhance its stability, lipophilicity, and ability to interact with biological targets, making it particularly valuable in pharmaceutical and agrochemical research .

Biologische Aktivität

Overview

4-(3-(Trifluoromethyl)phenyl)pyridine is an organic compound characterized by a pyridine ring substituted with a trifluoromethyl group at the para position of the phenyl ring. This compound is gaining attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its unique physicochemical properties, including increased lipophilicity and metabolic stability. These properties enhance its potential as a bioactive agent, influencing enzyme activity and cellular processes.

Target of Action

Trifluoromethylpyridine derivatives, including this compound, are crucial in the design of active pharmaceutical ingredients (APIs) and agrochemicals. The trifluoromethyl group significantly alters the compound's reactivity and biological activity by enhancing binding interactions with target proteins and enzymes.

Mode of Action

The biological activity of this compound is primarily attributed to its ability to modulate key biochemical pathways. It interacts with various enzymes, influencing their activity and altering metabolic flux. This modulation can lead to beneficial effects in cellular processes, such as apoptosis and cell signaling.

Enzyme Interactions

Research indicates that this compound can act as an inhibitor for specific enzymes, thereby modulating metabolic pathways. For instance, it has been shown to inhibit phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability . This inhibition could be leveraged for developing new antibacterial agents.

Cellular Effects

The compound influences cell signaling pathways and gene expression. Studies have demonstrated that it can alter cellular metabolism and affect the proliferation of various cell types. The trifluoromethyl group enhances binding affinity to biomolecules, facilitating enzyme inhibition or activation.

Case Studies

- Antibacterial Activity : In a study focusing on derivatives of this compound, compounds exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved selective inhibition of bacterial enzymes without affecting human cell viability .

- Anti-inflammatory Properties : Another study explored the anti-inflammatory potential of trifluoromethylpyridine derivatives, revealing that they could effectively inhibit pro-inflammatory cytokines in vitro. This suggests a potential therapeutic application in treating inflammatory diseases .

- Cancer Research : Investigations into the anticancer properties of this compound have shown promise in inhibiting tumor cell proliferation in various cancer cell lines. The modulation of specific signaling pathways was identified as a key mechanism behind these effects .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage in animal models. Lower doses have been associated with beneficial outcomes, such as enhanced enzyme inhibition and improved cellular functions, while higher doses may lead to cytotoxic effects .

Transport and Distribution

The transport mechanisms within cells involve specific interactions with transport proteins, which facilitate the distribution of this compound across cellular membranes. Understanding these mechanisms is crucial for optimizing its bioavailability and therapeutic efficacy.

Applications in Scientific Research

This compound serves as a valuable building block in organic synthesis, especially in developing new pharmaceuticals and agrochemicals. Its unique properties make it suitable for studying biological systems, particularly in designing enzyme inhibitors and receptor modulators .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antibacterial | Inhibits PPTases; effective against MRSA |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

| Anticancer | Inhibits proliferation in cancer cell lines |

| Enzyme Inhibition | Modulates activities of key metabolic enzymes |

| Cellular Signaling Modulation | Alters gene expression and cellular responses |

Eigenschaften

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXHMMVSNKGFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673526 | |

| Record name | 4-[3-(Trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5957-98-2 | |

| Record name | 4-[3-(Trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 4-(3-(Trifluoromethyl)phenyl)pyridine in the synthesis of polybenzimidazopyrrolones?

A: this compound serves as a key building block in synthesizing novel polybenzimidazopyrrolones (PPys) []. Its incorporation into the polymer backbone introduces desirable properties. Specifically, the presence of the trifluoromethyl (-CF3) group and the rigid aromatic structure contribute to enhanced thermal stability and alkaline hydrolysis resistance in the resulting PPys [].

Q2: How does the structure of the resulting PPys contribute to their reported properties?

A: The PPys derived from this compound exhibit a semi-ladder structure and a high degree of aromatic conjugation []. This unique architecture is responsible for their exceptional thermal stability, with decomposition temperatures exceeding 500°C []. Furthermore, the hydrophobic nature of the -CF3 group and the inherent chemical stability of the aromatic system contribute to the remarkable resistance of these PPys to alkaline degradation, even after prolonged exposure to strong alkaline solutions [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.